molecular formula C17H22N2O3 B5188075 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine

5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine

Cat. No. B5188075
M. Wt: 302.37 g/mol
InChI Key: IVTSFFRFMIAVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine, also known as DMQX, is a potent antagonist for the glutamate receptor. DMQX is a synthetic compound that has been widely used in scientific research to study the mechanisms of action of glutamate receptor antagonists.

Mechanism of Action

5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine is a non-competitive antagonist for the AMPA receptor subtype of glutamate receptors. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine binds to the receptor at a site that is distinct from the glutamate binding site and prevents the receptor from opening to allow the influx of calcium ions. This inhibition of the receptor prevents the excitatory effects of glutamate and reduces the neurotransmission of glutamate in the brain.
Biochemical and Physiological Effects:
5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been shown to have a number of biochemical and physiological effects. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been shown to inhibit the expression of immediate early genes in the hippocampus, which are involved in synaptic plasticity and learning. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has also been shown to reduce the release of glutamate and the activity of glutamate receptors in the brain. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has several advantages for lab experiments. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine is a potent and selective antagonist for the AMPA receptor subtype of glutamate receptors, which allows for the investigation of the specific role of this receptor subtype in various biological processes. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine is also a synthetic compound, which allows for the precise control of its concentration and purity. However, 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has some limitations for lab experiments. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine is a non-competitive antagonist, which makes it difficult to study the kinetics of the receptor. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine also has a relatively short half-life, which requires frequent dosing in experiments.

Future Directions

There are several future directions for the study of 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine and glutamate receptor antagonists. One direction is the investigation of the therapeutic potential of glutamate receptor antagonists for neurological disorders. Another direction is the development of more potent and selective glutamate receptor antagonists. Additionally, the investigation of the structural basis of the interaction between 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine and the AMPA receptor subtype could lead to the development of novel therapeutic agents. Finally, the investigation of the role of glutamate receptors in other biological processes, such as pain, addiction, and immune function, could provide new insights into the function of the brain and the development of novel therapeutic agents.

Synthesis Methods

5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine is synthesized from 2-quinolinecarboxylic acid through a series of chemical reactions. The first step involves the protection of the carboxylic acid group with a tert-butyldimethylsilyl (TBDMS) group. The second step involves the reduction of the nitro group to an amino group using palladium on carbon (Pd/C) and hydrogen gas. The third step involves the protection of the amino group with a t-butoxycarbonyl (Boc) group. The fourth step involves the reaction of the protected amine with tetrahydro-2-furanylmethyl chloride to form the tetrahydro-2-furanylmethyl-protected amine. The fifth step involves the deprotection of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) to form the final product, 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine.

Scientific Research Applications

5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been widely used in scientific research to study the mechanisms of action of glutamate receptor antagonists. Glutamate is the primary excitatory neurotransmitter in the brain, and glutamate receptor antagonists have been shown to have therapeutic potential for a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been used in studies to investigate the role of glutamate receptors in synaptic plasticity, learning, and memory.

properties

IUPAC Name

5,8-dimethoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-11-9-15(18-10-12-5-4-8-22-12)19-17-14(21-3)7-6-13(20-2)16(11)17/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTSFFRFMIAVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-dimethoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine

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